molecular formula C14H15Cl2N3O2S2 B6486162 2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215617-54-1

2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B6486162
CAS RN: 1215617-54-1
M. Wt: 392.3 g/mol
InChI Key: QHTFBAXQSRNKDX-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivatives are a type of bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs. They are frequently used as ATP-mimetic kinase inhibitors .


Molecular Structure Analysis

The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .


Chemical Reactions Analysis

The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives can vary based on their specific structure and the presence of different functional groups .

Mechanism of Action

Thieno[2,3-c]pyridine derivatives interact with the hinge region of their kinase. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Safety and Hazards

The safety and hazards associated with thieno[2,3-c]pyridine derivatives would depend on their specific structure and properties. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Thieno[2,3-c]pyridine derivatives could serve as starting points for future drug discovery programs. Following a structure-driven optimization process, a collection of potent and highly ligand efficient inhibitors could be prepared and characterized .

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2.ClH/c1-18-5-4-7-9(6-18)22-14(11(7)12(16)19)17-13(20)8-2-3-10(15)21-8;/h2-3H,4-6H2,1H3,(H2,16,19)(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTFBAXQSRNKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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